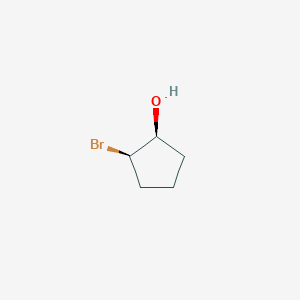
(1S,2R)-2-Bromo-cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Bromo-cyclopentanol est un composé chiral d'une importance significative en chimie organique. Il se caractérise par la présence d'un atome de brome et d'un groupe hydroxyle liés à un cycle cyclopentane. La stéréochimie du composé est indiquée par la configuration (1S,2R), indiquant l'arrangement spatial spécifique de ses atomes. Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et produits chimiques fins.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (1S,2R)-2-Bromo-cyclopentanol implique généralement la bromation du cyclopentanol. Une méthode courante consiste à faire réagir le cyclopentanol avec du brome en présence d'une base comme l'hydroxyde de sodium. La réaction est effectuée dans des conditions contrôlées pour assurer la formation sélective de l'isomère (1S,2R).
Méthodes de production industrielle : La production industrielle de this compound peut impliquer l'utilisation de méthodes plus efficaces et évolutives, telles que les réacteurs à écoulement continu. Ces méthodes permettent un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. Des procédés enzymatiques peuvent également être utilisés pour atteindre une haute énantiosélectivité dans la production de ce composé .
Analyse Des Réactions Chimiques
Types de réactions : (1S,2R)-2-Bromo-cyclopentanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : L'atome de brome peut être réduit pour former du cyclopentanol.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle ou amine.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou l'ammoniac.
Principaux produits formés :
Oxydation : Cyclopentanone ou cyclopentanal.
Réduction : Cyclopentanol.
Substitution : Divers dérivés cyclopentanoliques substitués
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.
Médecine : Il sert d'intermédiaire dans la synthèse de produits pharmaceutiques, en particulier ceux qui nécessitent une pureté chirale.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme précurseur pour divers procédés industriels .
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. L'atome de brome et le groupe hydroxyle jouent un rôle crucial dans ces interactions, influençant la réactivité du composé et son affinité de liaison. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Composés similaires :
(1R,2S)-2-Bromo-cyclopentanol : L'énantiomère du this compound avec une stéréochimie différente.
(1S,2S)-2-Bromo-cyclopentanol : Un diastéréoisomère avec un arrangement spatial différent des atomes.
Cyclopentanol : Le composé parent sans l'atome de brome.
Unicité : this compound est unique en raison de sa stéréochimie spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa nature chirale le rend précieux dans la synthèse de produits pharmaceutiques énantiomériquement purs et d'autres produits chimiques fins .
Applications De Recherche Scientifique
(1S,2R)-2-Bromo-cyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes .
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Bromo-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Bromo-cyclopentanol: The enantiomer of (1S,2R)-2-Bromo-cyclopentanol with different stereochemistry.
(1S,2S)-2-Bromo-cyclopentanol: A diastereomer with different spatial arrangement of atoms.
Cyclopentanol: The parent compound without the bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .
Propriétés
Formule moléculaire |
C5H9BrO |
|---|---|
Poids moléculaire |
165.03 g/mol |
Nom IUPAC |
(1S,2R)-2-bromocyclopentan-1-ol |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
Clé InChI |
BQVWZYQFAVLQKE-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C1)Br)O |
SMILES canonique |
C1CC(C(C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)


![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

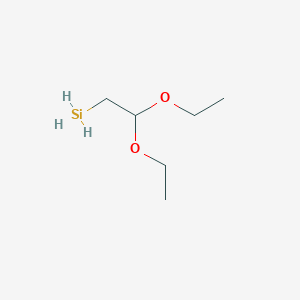
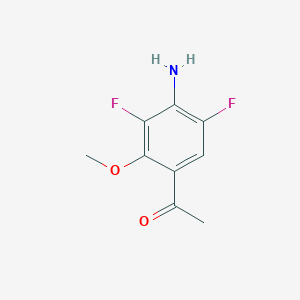
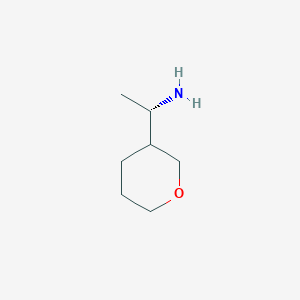
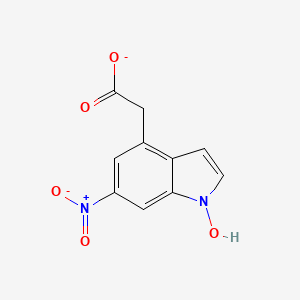
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
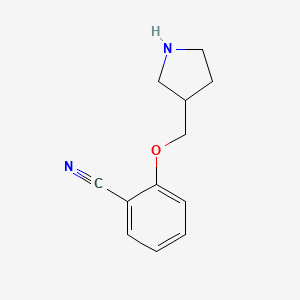
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
